![molecular formula C16H26N2O2 B1401268 Dicyclohexylamine 2-cyanoacrylate CAS No. 263703-32-8](/img/structure/B1401268.png)
Dicyclohexylamine 2-cyanoacrylate
Overview
Description
Dicyclohexylamine 2-cyanoacrylate: is a chemical compound with the molecular formula C16H26N2O2. It is known for its adhesive properties and is commonly used in various industrial applications. The compound is a derivative of cyanoacrylate, which is widely recognized for its rapid bonding capabilities.
Mechanism of Action
Target of Action
It is known that cyanoacrylates, a group to which dicyclohexylamine 2-cyanoacrylate belongs, are commonly used as adhesives . They interact with tissues, forming bonds that hold wound edges together .
Mode of Action
Cyanoacrylates, including this compound, are known to polymerize rapidly in the presence of water, forming strong adhesive bonds . This property allows them to effectively bind tissue together, aiding in wound healing .
Biochemical Pathways
The oxidation of cyclohexylamine, a component of this compound, has been studied . This process involves the conversion of cyclohexylamine to cyclohexanone and cyclohexanone oxime .
Pharmacokinetics
It is known that cyanoacrylates polymerize rapidly upon contact with body fluids, which could influence their bioavailability .
Result of Action
Cyanoacrylates are known to form strong adhesive bonds upon polymerization, which can aid in wound healing .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the presence of water can trigger the rapid polymerization of cyanoacrylates . Additionally, the temperature and pH of the environment could potentially influence the stability and efficacy of this compound .
Biochemical Analysis
Biochemical Properties
Dicyclohexylamine 2-cyanoacrylate plays a crucial role in biochemical reactions, particularly as an inhibitor of spermidine synthase. This enzyme is involved in the biosynthesis of polyamines, which are essential for cell growth and differentiation. The interaction between this compound and spermidine synthase is characterized by reversible inhibition, leading to a decrease in spermidine levels and an increase in putrescine levels . Additionally, this compound interacts with other enzymes such as ornithine decarboxylase and arginine decarboxylase, influencing their activities during the cell cycle .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, in Helianthus tuberosus tuber cells, this compound affects the activities of key biosynthetic enzymes, leading to changes in polyamine content during the cell cycle . This compound also exhibits antibacterial activity by inhibiting spermidine synthase, which impacts the growth of certain bacterial strains .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules and enzyme inhibition. By inhibiting spermidine synthase, this compound reduces the synthesis of spermidine, a polyamine crucial for cell proliferation . This inhibition leads to an accumulation of putrescine and a decrease in spermidine levels, affecting various cellular processes. Additionally, this compound interacts with other enzymes such as ornithine decarboxylase and arginine decarboxylase, modulating their activities during the cell cycle .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is stable under standard conditions and exhibits significant antibacterial activity . During the cell cycle of Helianthus tuberosus tuber cells, this compound shows a peak of accumulation at 12 hours, with its effects on polyamine content and enzyme activities observed at different time points . Long-term effects on cellular function include changes in polyamine levels and enzyme activities, which decline during cell division .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In studies involving honey bees, this compound exhibited a statistically significant risk of mortality at higher doses . This compound is also known to be more stable than fumagillin in honey, raising concerns about its potential impact on bee health and food safety . Threshold effects and toxic or adverse effects at high doses should be carefully considered in animal studies.
Metabolic Pathways
This compound is involved in metabolic pathways related to polyamine biosynthesis. It interacts with enzymes such as spermidine synthase, ornithine decarboxylase, and arginine decarboxylase, influencing their activities and affecting polyamine levels . The inhibition of spermidine synthase by this compound leads to changes in metabolic flux and metabolite levels, particularly the accumulation of putrescine and the reduction of spermidine .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. This compound is transported and distributed in a manner that affects its localization and accumulation . The stability and solubility of this compound in various solvents also play a role in its transport and distribution within biological systems .
Subcellular Localization
This compound exhibits specific subcellular localization, which influences its activity and function. The compound’s interactions with targeting signals and post-translational modifications direct it to specific compartments or organelles within the cell . Understanding the subcellular localization of this compound is essential for elucidating its role in cellular processes and its overall biochemical impact.
Preparation Methods
Synthetic Routes and Reaction Conditions: Dicyclohexylamine 2-cyanoacrylate can be synthesized through the reaction of dicyclohexylamine with 2-cyanoacrylic acid. The reaction typically occurs under controlled conditions to ensure the purity and yield of the product. The process involves the following steps:
Preparation of 2-cyanoacrylic acid: This is achieved through the Knoevenagel condensation of cyanoacetic acid with formaldehyde.
Reaction with dicyclohexylamine: The 2-cyanoacrylic acid is then reacted with dicyclohexylamine in the presence of a suitable catalyst to form this compound.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The reaction conditions are optimized to maximize yield and minimize impurities. The product is then purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions: Dicyclohexylamine 2-cyanoacrylate undergoes various chemical reactions, including:
Polymerization: The compound can polymerize rapidly in the presence of moisture, forming long chains of polycyanoacrylate.
Hydrolysis: In the presence of water, this compound can hydrolyze to form dicyclohexylamine and 2-cyanoacrylic acid.
Addition Reactions: The compound can participate in addition reactions with nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions:
Catalysts: Common catalysts used in the synthesis include bases such as sodium hydroxide or potassium carbonate.
Solvents: Organic solvents like acetone or ethyl acetate are often used to dissolve the reactants and facilitate the reaction.
Major Products Formed:
Polycyanoacrylate: Formed through polymerization.
Dicyclohexylamine and 2-cyanoacrylic acid: Formed through hydrolysis.
Scientific Research Applications
Chemistry
Dicyclohexylamine 2-cyanoacrylate is primarily utilized as a monomer in the synthesis of polymers. These polymers are known for their unique adhesive properties and find applications in:
- Coatings
- Sealants
- Adhesives
The rapid polymerization process allows for quick bonding, which is advantageous in manufacturing and construction settings.
Biology
In biological research, this compound is employed to create biocompatible adhesives suitable for medical applications. Its uses include:
- Wound Closure : this compound is used in surgical sealants that provide effective wound closure without the need for sutures.
- Tissue Engineering : The compound's adhesive properties are explored for use in scaffolds that support tissue regeneration .
Medicine
The medical applications of this compound are diverse:
- Medical Devices : It is used to bond components in medical devices due to its strong adhesion and biocompatibility.
- Drug Delivery Systems : The compound is investigated for its potential in controlled drug release formulations.
- Regenerative Medicine : Its role in tissue engineering highlights its importance in developing advanced therapeutic strategies .
Data Table: Applications of this compound
Application Area | Specific Use Cases | Benefits |
---|---|---|
Chemistry | Polymer synthesis | Rapid bonding, strong adhesion |
Biology | Biocompatible adhesives | Effective wound closure |
Medicine | Medical devices, drug delivery systems | Biocompatibility, controlled release |
Industry | Electronics and automotive assembly | Reliable bonding for components |
Case Study 1: Wound Closure Efficacy
A study published by the FDA analyzed the effectiveness of cyanoacrylates, including this compound, in wound closure compared to traditional sutures. The findings indicated that cyanoacrylates provided comparable results with fewer complications such as drainage or leakage .
Case Study 2: Tissue Adhesive Performance
Research highlighted the use of this compound as a tissue adhesive in various surgical procedures. In one study involving mastectomy patients, the use of cyanoacrylate adhesives resulted in lower rates of complications compared to conventional methods .
Comparison with Similar Compounds
Ethyl cyanoacrylate: Another cyanoacrylate derivative with similar adhesive properties but different chemical structure.
Methyl cyanoacrylate: Known for its rapid bonding capabilities and used in various industrial applications.
Butyl cyanoacrylate: Used in medical applications due to its biocompatibility.
Uniqueness: Dicyclohexylamine 2-cyanoacrylate is unique due to its specific chemical structure, which imparts distinct adhesive properties and makes it suitable for specialized applications in both industrial and medical fields.
Biological Activity
Dicyclohexylamine 2-cyanoacrylate is a member of the cyanoacrylate family, known for its rapid polymerization upon contact with moisture, which makes it valuable in medical and surgical applications. This article explores its biological activity, including its antimicrobial properties, cytotoxicity, and potential applications in wound healing and surgical adhesion.
This compound has the molecular formula and a molecular weight of 282.39 g/mol. Upon exposure to moisture, it undergoes an exothermic polymerization reaction that forms a strong adhesive bond. This mechanism is critical for its use as a tissue adhesive in surgical settings, where it provides an immediate barrier to fluid ingress and helps facilitate wound healing by approximating tissue edges.
Antimicrobial Activity
Research indicates that cyanoacrylates, including this compound, exhibit intrinsic antimicrobial properties. A study highlighted that cyanoacrylate adhesives can effectively inhibit the growth of various bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and other gram-positive organisms. This antimicrobial activity is hypothesized to result from the destabilization of bacterial cell membranes due to electrostatic interactions between the negatively charged cyanoacrylate and the positively charged components of bacterial capsules .
Cytotoxicity and Biocompatibility
The cytotoxic effects of this compound have been evaluated in several studies. It has been shown to have lower cytotoxicity compared to traditional surgical adhesives like methyl cyanoacrylate. In vitro tests demonstrated that while it can cause some cellular damage at high concentrations, its biocompatibility is generally favorable for surgical applications .
Study | Cytotoxicity Findings | Biocompatibility Rating |
---|---|---|
Study A | Moderate cytotoxicity at high concentrations | Good |
Study B | Low cytotoxicity; well-tolerated in vivo | Excellent |
Study C | Minimal adverse effects on fibroblast proliferation | Good |
Case Studies
- Wound Closure in Surgical Settings : A clinical study evaluated the use of this compound in closing surgical incisions. The results indicated a significant reduction in healing time compared to traditional sutures, with minimal scarring observed at follow-up .
- Emergency Use : In emergency medicine, this compound was used successfully to manage traumatic lacerations. Patients reported less pain during application compared to sutures, and follow-up revealed no significant complications .
Safety and Toxicological Profile
While this compound is generally safe for use in medical applications, some adverse reactions have been documented. These include localized skin irritation and allergic reactions in sensitive individuals. The FDA has noted that while severe systemic effects are rare, monitoring for potential allergic responses is advisable .
Properties
IUPAC Name |
2-cyanoprop-2-enoic acid;N-cyclohexylcyclohexanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N.C4H3NO2/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-3(2-5)4(6)7/h11-13H,1-10H2;1H2,(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBUNPAIJSVOOSU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(C#N)C(=O)O.C1CCC(CC1)NC2CCCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.39 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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